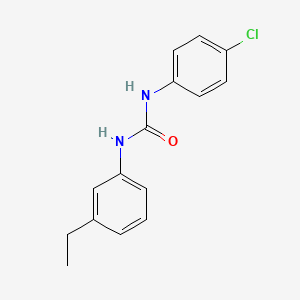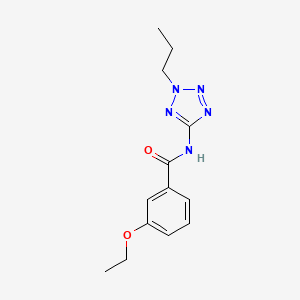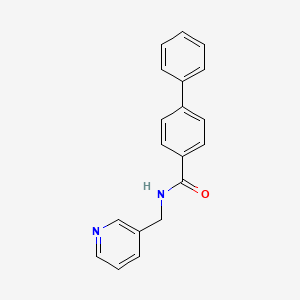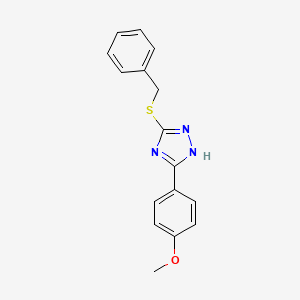
N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. CPTH was initially developed as a histone acetyltransferase inhibitor, but it has since been found to have a wide range of other biological effects.
Mécanisme D'action
CPTH exerts its biological effects by inhibiting histone acetyltransferases (HATs). HATs are enzymes that acetylate histones, which leads to the activation of gene transcription. By inhibiting HATs, CPTH reduces the level of gene transcription and alters the expression of genes involved in cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CPTH has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce oxidative stress and inflammation in neurodegenerative diseases, and inhibit the production of pro-inflammatory cytokines in inflammation. CPTH has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPTH has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying the role of HATs in biological processes. However, there are also limitations to using CPTH in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, CPTH has been found to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Orientations Futures
For the study of CPTH include developing more potent and selective HAT inhibitors, studying the role of HATs in epigenetic regulation, and improving methods for synthesizing and purifying CPTH.
Méthodes De Synthèse
CPTH can be synthesized by reacting 3-chloro-4-fluoroaniline with propionyl chloride to form N-(3-chloro-4-fluorophenyl)-2-propionylaniline. This intermediate is then reacted with thiosemicarbazide to form the final product, N-(3-chloro-4-fluorophenyl)-2-propionylhydrazinecarbothioamide. The synthesis method of CPTH has been extensively studied and optimized to improve yield and purity.
Applications De Recherche Scientifique
CPTH has been found to have a wide range of scientific research applications. It has been studied as a potential therapeutic agent for cancer, neurodegenerative diseases, and inflammation. CPTH has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, CPTH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(propanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN3OS/c1-2-9(16)14-15-10(17)13-6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVFWBGMPOPNBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=S)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-propanoylhydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-ethylpiperazine](/img/structure/B5803105.png)

![4-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5803110.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B5803133.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-4-quinolinylacetamide](/img/structure/B5803148.png)